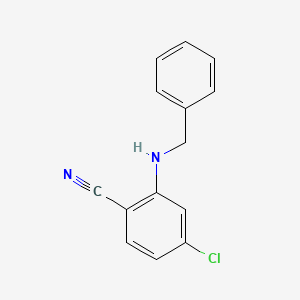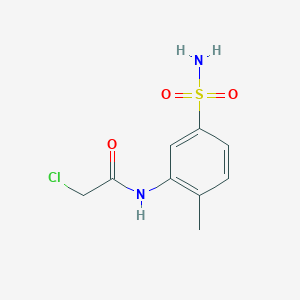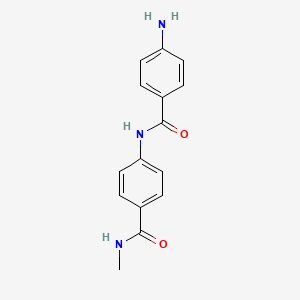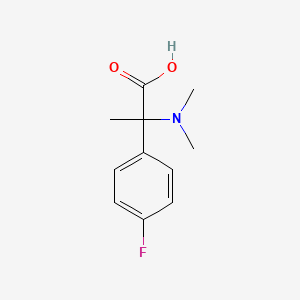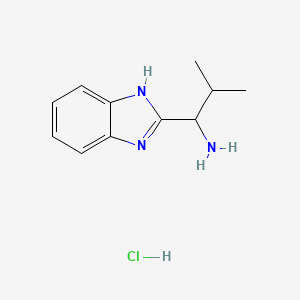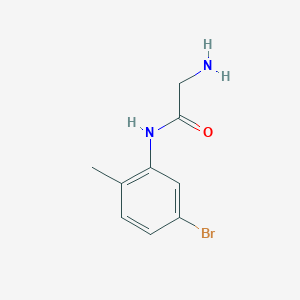![molecular formula C16H21NO9S B1518678 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate is a chemical compound known for its applications in glycoprotein synthesis and carbohydrate chemistry. It is a white solid with a pink tinge and is often used in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitrile of the cyano methyl group can be converted to a methyl imidate group by treatment with sodium methoxide or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include methyl imidate derivatives and various substituted sugar derivatives, which can be further used in biochemical applications .
Scientific Research Applications
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in studies of carbohydrate-protein interactions and cell signaling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can modify proteins by attaching sugar moieties, thereby influencing protein function and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Used in carbohydrate chemistry and glycoprotein synthesis.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Employed in the synthesis of glycosaminoglycans.
1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose: Used in the synthesis of complex carbohydrates.
Uniqueness
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate is unique due to its cyano methyl group, which allows for specific modifications and applications in glycoprotein synthesis. This feature distinguishes it from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C16H21NO9S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
InChI Key |
ZNQCXCWNORCJGV-LJIZCISZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)




